Palladium selenide (PdSe)
Description
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Structure
2D Structure
Properties
CAS No. |
12137-76-7 |
|---|---|
Molecular Formula |
PdSe |
Molecular Weight |
185.4 g/mol |
IUPAC Name |
palladium(2+);selenium(2-) |
InChI |
InChI=1S/Pd.Se/q+2;-2 |
InChI Key |
XFDBFEVDBMEIRH-UHFFFAOYSA-N |
SMILES |
[Se-2].[Pd+2] |
Canonical SMILES |
[Se-2].[Pd+2] |
Synonyms |
Palladium selenide (PdSe) |
Origin of Product |
United States |
Significance of Palladium Selenide Within Transition Metal Chalcogenides Research
Palladium selenide (B1212193) distinguishes itself within the broader class of transition metal chalcogenides (TMDs) through several key characteristics. Unlike many common TMDs, certain phases of palladium selenide, particularly palladium diselenide (PdSe₂), possess a unique pentagonal atomic structure. mdpi.com This layered, puckered pentagonal structure, composed entirely of pentagonal rings, results in low symmetry and contributes to its distinct properties. nih.gov
One of the most notable features of PdSe₂ is its excellent stability in air, a quality not shared by all TMDs. mdpi.comnih.gov This stability, attributed to the absence of dangling bonds in its layered structure, makes it a more practical candidate for real-world applications. nih.gov Furthermore, PdSe₂ exhibits a wide, layer-dependent tunable bandgap, high carrier mobility, and in-plane optical anisotropy, making it a versatile material for electronic and optoelectronic devices. nih.govresearchgate.net The diverse polymorphisms of palladium selenide also provide a platform for investigating topological states and applications in quantum information devices. nih.gov
Overview of Palladium Selenide Phases and Their Research Relevance
Palladium selenide (B1212193) is known to exist in numerous stable phases, each with distinct crystal structures and properties that make them relevant for different areas of research. acs.org The ability to control the synthesis to achieve specific phases is a key area of study, as the stoichiometry of palladium and selenium dramatically influences the material's characteristics and potential applications. mdpi.comacs.org
The most studied phase is the layered palladium diselenide (PdSe₂), which has a pentagonal structure and is a semiconductor with an indirect bandgap. nih.govacs.org It is particularly noted for its potential in electronics and optoelectronics. nih.govacs.org However, other palladium-rich and selenium-rich phases have been synthesized and investigated, primarily for their catalytic properties. mdpi.comrsc.org For instance, phases like Pd₄Se, Pd₇Se₄, and Pd₁₇Se₁₅ are explored for their electrocatalytic activity in reactions such as the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR). rsc.orgrsc.org The amorphous phase, a-PdSe₂, has also shown promise for the electrosynthesis of hydrogen peroxide. nih.gov
Recent research has even led to the discovery of a metastable, cluster-based phase, Pd₃Se₁₀, which is composed of Pd₆Se₂₀ cube-like clusters and has semiconducting properties, opening pathways to new superatomic building blocks for optoelectronic devices. rsc.org The controlled synthesis and phase transitions between these forms, for example from the layered PdSe₂ to the bulk 3D Pd₁₇Se₁₅, are achieved by carefully tuning experimental conditions like temperature and chalcogen flux. acs.org
Table 1: Overview of Palladium Selenide Phases and Research Applications
| Phase | Formula | Key Structural Feature | Primary Research Area(s) |
|---|---|---|---|
| Palladium Diselenide | PdSe₂ | Layered, puckered pentagonal structure nih.gov | Electronics, Optoelectronics, Photocatalysis mdpi.comnih.gov |
| Amorphous Palladium Selenide | a-PdSe₂ | Disordered atomic arrangement, low-coordinated Pd sites nih.gov | Electrosynthesis (H₂O₂) nih.gov |
| Palladium-Rich Phase | Pd₄Se | Palladium-rich composition rsc.org | Electrocatalysis (HER, ORR) rsc.orgrsc.org |
| Palladium-Rich Phase | Pd₇Se₄ | Palladium-rich composition rsc.org | Electrocatalysis (HER) rsc.org |
| Palladium-Rich Phase | Pd₁₇Se₁₅ | 3D bulk structure acs.org | Electrocatalysis (ORR), Counter electrodes in solar cells mdpi.comacs.orgrsc.org |
| Palladium Selenide | Pd₂Se₃ | - | Thermoelectrics, Electronics, Optics nih.gov |
Interdisciplinary Research Trajectories of Palladium Selenide Systems
Electrochemical Synthesis of Palladium Selenide Coatings and Thin Films
Electrochemical deposition is a versatile method for synthesizing palladium-selenium (Pd-Se) coatings and thin films from aqueous solutions. researchgate.net This technique allows for precise control over the material properties by manipulating electrochemical parameters. researchgate.netmdpi.com The process is typically carried out in a three-electrode system, often using a rotating disc electrode to ensure uniform deposition. researchgate.netmdpi.com The electrolyte is generally an acidic chloride solution containing precursors such as palladium chloride (PdCl₂) and selenium dioxide (SeO₂). researchgate.netmdpi.com Post-deposition annealing, for instance at 200°C in an argon atmosphere, is often employed to enhance the crystallinity of the deposits. researchgate.netresearchgate.net
Cyclic voltammetry (CV) is a crucial tool for understanding the complex reaction mechanisms involved in the co-deposition of palladium and selenium. mdpi.comresearchgate.net Studies show that selenium exhibits a high crystallization overpotential and does not readily deposit on an inert substrate like glassy carbon on its own. mdpi.com However, the presence of palladium ions and the initial deposition of palladium facilitate the reduction of selenous acid. mdpi.com
CV analysis reveals that palladium and selenium interact during the co-deposition process, leading to a complex mechanism. researchgate.net As the applied potential is made more negative, the mechanism of selenous acid reduction transforms from a four-electron process to a six-electron process. mdpi.com This change is critical as it enables the direct synthesis of palladium selenide intermetallic compounds, such as Pd₁₇Se₁₅, on the electrode surface. mdpi.com The voltammetric curves provide insight into the potential ranges where different deposition and stripping processes occur, guiding the selection of parameters for controlled synthesis. mdpi.comresearchgate.net
Potentiostatic deposition, where a constant potential is applied, is used to grow Pd-Se films with controlled properties based on insights from cyclic voltammetry. mdpi.com The deposition potential and the stoichiometric ratio of palladium to selenium in the electrolyte are key parameters that significantly influence the elemental and phase composition of the resulting coatings. researchgate.netmdpi.com
Research demonstrates that to synthesize intermetallic compounds, solutions containing a higher concentration of selenous acid than palladium species should be used, as palladium deposition is kinetically faster than selenium deposition. mdpi.com At more positive potentials (e.g., -0.1 V), the deposition of pure palladium may be favored. mdpi.com As the potential is decreased to more negative values (e.g., -0.4 V to -0.8 V), the selenium content in the films increases, leading to the formation of various palladium selenide phases. researchgate.netmdpi.com Electrolysis at lower potentials from electrolytes with a high palladium-to-selenium ratio can result in coatings of pure palladium. mdpi.com
The following table summarizes the effect of deposition potential on the elemental composition of Pd-Se coatings from an electrolyte with a 1:1 Pd:Se ratio after annealing.
Table 1: Effect of Deposition Potential on Elemental Composition of Pd-Se Coatings
| Deposition Potential (V vs. Ag/AgCl) | Palladium (at. %) | Selenium (at. %) |
|---|---|---|
| -0.4 | 55.4 | 44.6 |
| -0.5 | 52.8 | 47.2 |
| -0.6 | 46.5 | 53.5 |
Data sourced from research on coatings electrodeposited from a bath containing 0.008 M PdCl₂, 0.008 M H₂SeO₃, and 0.2 M NaCl, followed by annealing. researchgate.net
Electrochemical methods, particularly when combined with a post-deposition heat treatment, are effective for producing a variety of intermetallic palladium selenide phases. researchgate.netmdpi.com X-ray diffraction (XRD) analysis of the deposited films confirms the presence of these crystalline compounds. researchgate.netmdpi.com
The specific phases formed are highly dependent on the deposition potential and the electrolyte composition. The Pd₁₇Se₁₅ phase is frequently observed and is the predominant phase in coatings deposited from solutions with 1:1 and 1:2 palladium-to-selenium ratios. mdpi.com In some cases, particularly in solutions with equal concentrations of palladium and selenium, other phases such as Pd₄Se and Pd₇Se₄ have also been detected after annealing. researchgate.netmdpi.com The ability to form these diverse intermetallic compounds highlights the versatility of the electrochemical approach in synthesizing specific palladium selenide materials. mdpi.com
Thermolytic Routes for Palladium Selenide Phase Fabrication
Thermolysis, or thermal decomposition, provides a facile and cost-effective pathway for synthesizing various phases of palladium selenide, including Pd₄Se, Pd₇Se₄, and Pd₁₇Se₁₅. rsc.orgrsc.org This method typically involves the use of single-source molecular precursors, which contain both palladium and selenium, simplifying the synthesis process and allowing for the formation of continuous, adherent films and nanostructures. rsc.orgrsc.orgresearchgate.net
A prominent thermolytic method involves the decomposition of precursor complexes formed by reacting palladium acetate with organoselenium compounds like didecylselenide (DDSe) or didecyldiselenide (DDDSe). rsc.org By adjusting the molar ratios of the palladium and selenium precursors, different palladium selenide phases can be selectively synthesized. rsc.org For example, precursor complexes with Pd:DDSe molar ratios of 4:1, 1:1, and 1:2 are used to produce Pd₄Se, Pd₇Se₄, and Pd₁₇Se₁₅, respectively. rsc.org This method is also advantageous for creating nanostructures, such as nanorods, by carrying out the decomposition within the pores of an anodic aluminum oxide (AAO) template. rsc.org
The thermal decomposition of the precursor complexes is performed under controlled heating in an inert atmosphere to prevent oxidation and ensure the formation of the desired selenide phases. rsc.orgresearchgate.net The process typically involves heating the precursor mixture in a tubular furnace under a nitrogen (N₂) or argon atmosphere. researchgate.netresearchgate.net A common synthesis condition involves heating at a temperature of 250°C for one hour. rsc.orgresearchgate.net This controlled heat treatment leads to the formation of palladium selenide films or, if templates are used, nanostructures, which can be isolated after the process is complete. rsc.org
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal synthesis are "bottom-up" methods conducted in aqueous solutions (hydrothermal) or organic solvents (solvothermal) within a sealed, heated vessel known as an autoclave. These techniques leverage high temperatures and pressures to dissolve reactants and facilitate the crystallization of desired materials. researchgate.net They are particularly noted for their ability to produce crystalline powders in a single step with high homogeneity and low energy consumption. researchgate.net While these methods are widely used for various nanomaterials, their application in producing specific palladium selenide phases has been explored. mdpi.comresearchgate.net
Solvothermal and hydrothermal methods offer a pathway to synthesize specific phases of palladium selenide by carefully controlling reaction parameters. For instance, the Pd₁₇Se₁₅ phase, known for its catalytic properties, has been successfully synthesized using solvothermal techniques. mdpi.comresearchgate.net The choice of precursors, solvent, temperature, and reaction time are all critical levers in determining the final product's stoichiometry and crystal structure. mdpi.comkashanu.ac.ir
Microwave-assisted solvothermal synthesis has also been employed to produce complex nanomaterials containing palladium selenide, demonstrating the method's versatility. acs.org By adjusting the chemical environment, it is possible to guide the nucleation and growth process, leading to nanomaterials with specific morphologies. This control is a key advantage of solution-based chemical methods for producing nanostructured materials with tailored properties. researchgate.net
Table 1: Parameters for Solvothermal Synthesis of Palladium Selenide Compounds
| Method | Palladium Precursor | Selenium Source | Resulting Phase | Key Finding | Reference |
|---|---|---|---|---|---|
| Solvothermal | Not Specified | Not Specified | Pd₁₇Se₁₅ | Demonstrated good catalytic properties. | mdpi.comresearchgate.net |
| Microwave Solvothermal (Polyol) | PdCl₂ | Se powder | Cu₂PdSnSe₄ (CPTSe) | Successful synthesis of palladium-substituted kesterite nanomaterials. | acs.org |
| Thermolysis | Palladium Organoselenolate Complex | Didecyl selenide (DDSe) | Pd₄Se, Pd₇Se₄, Pd₁₇Se₁₅ | Different phases synthesized by heating a precursor mixture in a furnace. | researchgate.net |
Chemical Vapor Deposition (CVD) for Palladium Selenide Film Growth
Chemical Vapor Deposition (CVD) is a scalable, "bottom-up" technique for producing high-quality, large-area thin films of materials like palladium diselenide (PdSe₂). nih.govacs.org The general process involves introducing precursor gases into a reaction chamber where they decompose and react at a high temperature to deposit a thin film on a substrate. researchgate.net This method is crucial for applications in electronics and optoelectronics that require uniform, wafer-scale films. ontosight.aipolyu.edu.hk
A widely used and effective variation of CVD is the post-selenization of pre-deposited palladium (Pd) films. nih.govresearching.cn This two-step process begins with the deposition of a thin Pd metal layer onto a substrate, often using magnetron sputtering. researching.cnresearching.cn Subsequently, the Pd-coated substrate and a selenium (Se) source (typically high-purity Se powder) are placed in a tube furnace. polyu.edu.hk The furnace is heated, causing the selenium to vaporize and react with the palladium film, converting it into a palladium selenide film. polyu.edu.hkresearching.cn
This method has been shown to successfully fabricate wafer-scale, homogeneous PdSe₂ films. polyu.edu.hkresearchgate.net The process parameters, particularly the selenization temperature, are critical for the quality of the resulting film. Research indicates that an optimal temperature exists; for example, selenization at 300°C produced PdSe₂ films with high hole mobility, whereas temperatures below 250°C resulted in incomplete reactions and temperatures above 600°C led to selenium evaporation and film degradation. researching.cn
A significant advantage of the post-selenization CVD method is the direct control over the thickness of the final palladium selenide film. nih.gov The thickness of the resulting PdSe₂ layer is determined by the thickness of the initial palladium film deposited on the substrate. polyu.edu.hkresearchgate.net This allows for the synthesis of films with a controllable number of atomic layers, from a few nanometers to thicker films. researchgate.net
Table 2: Representative Parameters for Post-Selenization CVD
| Initial Pd Film Thickness | Substrate | Selenization Temperature | Resulting PdSe₂ Thickness | Key Film Property | Reference |
|---|---|---|---|---|---|
| ~20 nm | SiO₂/Si | 300 °C | ~30 nm | Highest carrier mobility (48.5 cm²·V⁻¹·s⁻¹) | researching.cn |
| Not specified | Sapphire | Not specified | Controllable (1.2–20 nm) | Wafer-scale, homogeneous films | researchgate.net |
| Variable | Sapphire | Not specified | Controllable | Broadband photodetection (420-1200 nm) | polyu.edu.hk |
Metal-Organic Chemical Vapor Deposition (MOCVD) is a subset of CVD that uses metal-organic compounds as precursors. rsc.orgscispace.com This technique has been applied to the synthesis of palladium selenide phases. One approach involves using single-source molecular precursors, such as palladium organochalcogenato complexes, which contain both palladium and selenium within the same molecule. rsc.org Upon thermal decomposition, these precursors yield specific palladium selenide phases, for example, Pd₁₇Se₁₅, which has garnered attention for its thermal stability and superconducting properties. rsc.org The use of single-source precursors can offer better control over the stoichiometry of the final film. While MOCVD is a powerful technique, some studies suggest it can lead to higher defect densities and smaller crystal domain sizes compared to other CVD methods. 2dsemiconductors.com
Mechanical Exfoliation of Bulk Palladium Selenide Crystals
Mechanical exfoliation is a quintessential "top-down" method for obtaining atomically thin layers of two-dimensional materials. nih.govontosight.ai The process starts with a high-quality bulk single crystal of palladium selenide. An adhesive tape is used to peel off thin flakes from the bulk crystal. researchgate.net These flakes, which can range from monolayers to multiple layers, are then transferred onto a desired substrate, such as silicon dioxide (SiO₂/Si). researchgate.net
This technique is highly valued in fundamental research because it yields flakes with high crystallinity and pristine, intrinsic properties, making them ideal for fabricating and studying individual electronic and optoelectronic devices. researchgate.net However, mechanical exfoliation is inherently limited in scale and is not suitable for producing the large-area, uniform films required for industrial applications. ontosight.airesearching.cn An interesting finding from advanced imaging studies is that the preferred monolayer form exfoliated from bulk PdSe₂ may actually be a reconstructed Pd₂Se₃ phase, which forms due to selenium vacancies created during the process. researchgate.net This highlights that even this seemingly simple physical process can involve complex material transformations.
Solution-Phase Synthesis Techniques for Palladium Selenide Nanostructures
Solution-phase synthesis offers a versatile and scalable platform for the production of palladium selenide nanostructures with controlled morphology and composition. These wet-chemical methods are foundational in the bottom-up fabrication of nanomaterials.
Selenization of Colloidal Metal Nanocrystals
A prominent strategy for creating metal selenide nanomaterials involves the selenization of colloidal metal nanocrystals. nih.gov This technique has been successfully applied to produce selenium-rich phases of palladium selenide. In a notable application of this method, the reaction of palladium (Pd) nanocrystals with sodium diselenide (Na₂Se₂) serves as a pathway to synthesize parallelepiped-shaped particles of the metastable, monoclinic phase of palladium diselenide (M-PdSe₂). nih.gov The process initiates with the formation of an amorphous palladium selenide (PdSex) nanoparticle intermediate, which subsequently crystallizes into the desired M-PdSe₂ phase. nih.gov This approach underscores the utility of colloidal conversions in accessing specific, metastable polymorphs of palladium selenide.
Use of Diselenide Dianion Precursors for Polymorph Control
The precise control over the crystal structure (polymorphism) of palladium selenide is critical for tuning its electronic and chemical properties. The use of diselenide di-anion (Se₂²⁻) precursors, such as sodium diselenide (Na₂Se₂), has emerged as a powerful tool for selective, solution-phase synthesis of different PdSe₂ polymorphs without the need for surfactants. acs.orgfigshare.com By carefully adjusting the molar ratio of the Se₂²⁻ precursor to the palladium source (e.g., Na₂PdCl₄) and controlling the reaction time, a synthetic phase space can be mapped out. acs.org This allows for the targeted formation of various palladium selenide phases. For instance, with increasing Se₂²⁻/Pd²⁺ molar ratios, different regions in the phase diagram show the dominance of Pd₁₇Se₁₅, monoclinic PdSe₂ (M-PdSe₂), or orthorhombic PdSe₂ (O-PdSe₂) as the thermodynamic product. acs.org This method's ability to selectively yield either M-PdSe₂ or O-PdSe₂ highlights the precision offered by using electrochemically specific precursors. acs.org
Self-Assembly of Palladium Nanoparticles
The self-assembly of nanoparticles is a bottom-up approach where pre-formed nanoparticles spontaneously organize into larger, ordered structures. While research on the direct self-assembly into palladium selenide is a specific area, the principles are demonstrated in the synthesis of various palladium nanostructures. An environmentally friendly, one-step method has been developed to synthesize self-assembled palladium nanobelts, nanoplates, and nanotrees at room temperature using vitamin B1 as a reducing agent in water. rsc.org This process avoids the need for specialized capping agents. rsc.org The morphology of the resulting nanostructures can be controlled by varying the concentration of the palladium precursor. rsc.org This approach to creating complex palladium architectures provides a potential pathway that could be adapted for the synthesis of intricate palladium selenide structures by introducing a selenium source during or after the self-assembly process.
Emerging and Advanced Synthesis Techniques
As the demand for high-performance materials grows, novel synthesis techniques are being explored to produce palladium selenide with enhanced quality and unique morphologies, such as ultrathin layers and nanowires.
Plasma-Assisted Selenization Methods
Plasma-assisted techniques represent a solvent-free, energetic approach to material synthesis and modification. These methods utilize the reactive species in a plasma to drive chemical reactions. In the context of palladium selenide, oxygen plasma-assisted layer-by-layer thinning has been proposed as a method to obtain ultrathin layers of PdSe₂. nih.gov Plasma-based methods, such as plasma-assisted sputtering and deposition, are gaining attention for their ability to produce films and coatings at low temperatures, modify substrate surfaces, and incorporate other elements. researchgate.net The use of plasma can activate reactant molecules under mild conditions, potentially enhancing reaction rates and allowing for precise control over the microstructure of the resulting material. researchgate.net This approach is particularly promising for fabricating high-quality, large-area, few-layer PdSe₂ for electronic and optoelectronic applications. nih.gov
Vapor-Liquid-Solid (VLS) Growth for Nanowires
Polymorphic Forms and Stoichiometries of Palladium Selenide
Palladium and selenium combine to form several crystalline phases, each with a unique stoichiometry and structure. These include the well-studied palladium diselenide (PdSe₂) polymorphs, various palladium-rich phases, and other novel structures. rsc.orgwikipedia.org The specific phase that forms is highly dependent on the synthesis conditions, such as temperature and the local concentration of selenium. nih.gov
Palladium diselenide (PdSe₂) is a transition metal dichalcogenide known for its existence in several polymorphic forms, including pentagonal, orthorhombic, and monoclinic structures. wikipedia.orgrcsb.org Its layered structure involves intralayer Se-Se bonds and planar 4-fold-coordinated palladium atoms, which give rise to its various phases with distinct electronic properties. wikipedia.orgmaterialsproject.org The particular polymorph can be influenced by factors such as pressure and synthesis environment. materialsproject.orgmaterialsproject.org
Pentagonal PdSe₂ (penta-PdSe₂) possesses a unique, puckered layered structure built from pentagonal rings, which distinguishes it from the more common hexagonal forms of other transition metal dichalcogenides. nih.gov In this configuration, palladium atoms are sandwiched between selenium atomic layers. nih.gov The selenium atoms in the upper and lower planes form a tilted dumbbell structure with the palladium atoms, resulting in a lack of rotational symmetry. This puckered pentagonal arrangement leads to strong in-plane optical anisotropy and tunable ambipolar charge carrier conduction. The structure is characterized by its notable air stability.
The orthorhombic phase of PdSe₂ is the conventionally observed form at ambient conditions. wikipedia.org It crystallizes in the Pbca space group with D₂h point group symmetry. rcsb.org The structure is two-dimensional and consists of PdSe₂ sheets where each Pd²⁺ ion is bonded in a distorted square co-planar geometry to four Se¹⁻ atoms. The bonds have slightly different lengths, with two being shorter (approx. 2.45 Å) and two longer (approx. 2.46 Å). This orthorhombic phase is known to exhibit bipolar semiconductor behavior.
The monoclinic phase of PdSe₂ is a metastable polymorph that can be synthesized under selenium-deficient conditions, which induce selenium vacancies that stabilize this phase. wikipedia.org This phase, also known as Verbeekite, has a layered structure with a distinctive puckered Cairo pentagonal tiling. wikipedia.org It crystallizes in the P2₁/c space group. In this structure, palladium (Pd²⁺) is bonded in a square co-planar geometry to four selenium (Se¹⁻) atoms, with Pd-Se bond lengths of approximately 2.44 Å and 2.45 Å. The monoclinic phase demonstrates strong in-plane optical and electrical anisotropy. wikipedia.org
**Table 1: Polymorphic Forms of Palladium Diselenide (PdSe₂) **
| Phase | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| **Pentagonal (penta-PdSe₂) ** | Orthorhombic | - | Unique puckered layered structure with pentagonal rings; tilted Se-Se dumbbells. nih.gov |
| **Orthorhombic (O-PdSe₂) ** | Orthorhombic | Pbca | Conventional phase at ambient conditions; distorted square co-planar geometry. wikipedia.org |
| **Monoclinic (M-PdSe₂) ** | Monoclinic | P2₁/c | Metastable; puckered Cairo pentagonal tiling; stabilized by Se vacancies. wikipedia.org |
In addition to the diselenide forms, the palladium-selenium system includes several palladium-rich phases where the atomic ratio of palladium to selenium is greater than 1:2. These compounds can be synthesized via methods like the thermolysis of metal-didecylselenium precursor complexes or electrochemical deposition. rsc.org
Identified palladium-rich phases include:
Pd₄Se: This phase is isomorphous with Pd₄S and shows good catalytic properties for the oxygen reduction reaction (ORR). rsc.org
Pd₇Se₄: Another identified palladium-rich compound. rsc.org
Pd₁₇Se₁₅: This phase has a cubic structure with a lattice constant a = 10.604 Å. It is a three-dimensional bulk material, in contrast to the layered structure of PdSe₂. nih.gov Its formation is favored in environments with a higher selenium concentration during electrochemical synthesis or through phase transitions from PdSe₂ at increased temperatures. nih.gov
Table 2: Palladium-Rich Selenide Phases
| Compound | Crystal Structure | Key Research Findings |
|---|---|---|
| Pd₄Se | Isomorphous with Pd₄S | Exhibits good catalytic activity for the Oxygen Reduction Reaction (ORR). rsc.org |
| Pd₇Se₄ | - | Identified as a stable palladium-rich intermetallic compound. rsc.org |
| Pd₁₇Se₁₅ | Cubic | A 3D bulk material that can be formed via thermal phase transition from PdSe₂. nih.gov |
Information regarding a specific superatomic cluster-based palladium selenide with the stoichiometry Pd₃Se₁₀ was not available in the performed searches. Research on palladium selenide clusters has identified other stoichiometries, such as Pd₂Se₃ and Pd₆Se₆ nanowires, whose stability and formation are dependent on the selenium chemical potential during synthesis. rsc.org
Electronic Structure and Quantum Phenomena in Palladium Selenide
Theoretical and Computational Investigations of Palladium Selenide (B1212193) Electronic Structure
Computational methods, especially those rooted in quantum mechanics, provide a foundational understanding of the electronic behavior of materials like palladium selenide.
Density Functional Theory (DFT) is a primary computational tool used to investigate the electronic properties of materials. utm.myutm.my For palladium diselenide (PdSe₂), DFT calculations have been employed to determine its band structure and the energetic feasibility of its formation.
Studies using various DFT functionals, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) parameterized by Perdew-Burke-Ernzerhof (PBE), have been conducted. utm.my These calculations have determined that bulk PdSe₂ is a semiconductor with an indirect band gap. utm.myutm.my The calculated value of the band gap can vary depending on the functional and whether experimental or optimized lattice constants are used. For instance, calculations using PBE-GGA with optimized lattice constants yielded an indirect band gap of approximately 0.52 eV. utm.myutm.my Analysis of the partial density of states reveals that the d-orbitals of palladium contribute significantly to both the valence and conduction bands near the Fermi level. utm.myutm.my
First-principles calculations are also used to determine the formation energy, which indicates the thermodynamic stability of a compound. osti.gov The formation energy of palladium selenide clusters has been calculated to understand their stability under different environmental conditions, revealing that phases like Pd₂Se₃ can be dominant under typical experimental settings. acs.org This control over phase formation is crucial for synthesizing materials with desired electronic properties. acs.org
| DFT Functional/Method | Lattice Constants Used | Calculated Band Gap (eV) | Reference |
|---|---|---|---|
| LDA with mBJ | Experimental | ~0.24 | utm.myutm.my |
| PBE-GGA | Optimized | ~0.52 | utm.myutm.my |
| PBE-GGA with SOC | Optimized | ~0.517 | utm.my |
Table 1: This table summarizes the calculated indirect band gap of bulk Palladium Diselenide (PdSe₂) using various Density Functional Theory (DFT) methods. The values differ based on the exchange-correlation functional (LDA, PBE-GGA), the inclusion of modified Becke-Johnson potential (mBJ) or Spin-Orbit Coupling (SOC), and the lattice constants used in the calculation.
First-principles calculations, which are based on quantum mechanics without empirical parameters, are essential for understanding the impact of intrinsic defects (like vacancies or interstitials) and extrinsic doping on the electronic properties of palladium selenide. aps.org These defects can create additional energy levels within the band gap, influencing the material's conductivity. aps.org
For instance, selenium (Se) vacancies are common defects that can occur during the growth or exfoliation of PdSe₂. arxiv.orgresearchgate.net DFT calculations help to determine the formation energies of these defects, which is crucial for predicting their concentration and stability. aps.org These calculations have shown that Se vacancies can lead to the transformation of bilayer PdSe₂ into a monolayer of a different stoichiometry, such as Pd₂Se₃. researchgate.net The presence of defects can significantly modify the electronic structure and reduce the material's band gap. researchgate.net Such defect engineering is a key strategy for tuning the charge carrier transport in PdSe₂, allowing for the modulation between electron-dominated and hole-dominated conductivity. arxiv.org
While standard DFT is a powerful tool, it sometimes falls short in describing materials where electron-electron interactions (many-body effects) are strong. aps.orgarxiv.org In such cases, more advanced techniques like the combination of DFT with Dynamical Mean-Field Theory (DFT+DMFT) are employed. aps.orgresearchgate.net
For elemental palladium, which is a 4d transition metal, electronic correlations are known to be important. aps.orgarxiv.org Studies using LDA+DMFT on bulk palladium have shown that including these correlation effects improves the agreement between theoretical calculations and experimental results for properties like the lattice constant and bulk modulus. aps.orgarxiv.org These correlations can also modify the electronic structure, particularly the Fermi surface. aps.org
Given that the electronic properties of palladium selenide near the Fermi level have a significant contribution from palladium's d-orbitals, it is reasonable to extrapolate that many-body effects and electronic correlations also play a role in accurately describing its electronic structure. utm.my While direct DFT+DMFT studies on PdSe are not as common, the insights from elemental palladium suggest that these advanced computational methods could provide a more refined understanding of palladium selenide's electronic behavior. aps.orgsemanticscholar.org
Anisotropic Electronic Properties of Palladium Selenide
Palladium diselenide (PdSe₂) possesses a unique puckered pentagonal structure, which leads to highly anisotropic in-plane electronic and optical properties. nih.govornl.gov This means that its electrical and optical characteristics are dependent on the direction within the material's crystal lattice.
This anisotropy has been confirmed through both experimental techniques and theoretical calculations. acs.orgnih.gov For example, polarized Raman spectroscopy demonstrates the directional dependence of the material's vibrational modes. nih.gov From an electronic standpoint, the effective mass of charge carriers (electrons and holes) can differ along different crystallographic axes, leading to anisotropic electrical conductivity. researchgate.net This inherent anisotropy makes PdSe₂ a promising material for novel electronic and photonic applications where directional control of charge or light is desirable. acs.org
Carrier Transport Mechanisms in Palladium Selenide Systems
The movement of charge carriers—electrons and holes—is fundamental to the operation of electronic devices. In palladium selenide, carrier transport is influenced by its intrinsic electronic structure, defects, and external stimuli like electric fields.
Field-effect transistors (FETs) fabricated using few-layer PdSe₂ have demonstrated its potential for electronic applications, with reported electron mobilities comparable to exfoliated samples. acs.orgnih.gov The material naturally exhibits ambipolar charge transport, meaning both electrons and holes can act as the majority charge carriers. arxiv.orgresearchgate.net In its pristine state, PdSe₂ often shows a slight electron dominance. arxiv.orgresearchgate.net
A key feature of palladium selenide is the ability to tune its charge transport properties. arxiv.org This tunability is crucial for creating versatile electronic components like CMOS (Complementary Metal-Oxide-Semiconductor) devices. arxiv.orgresearchgate.net
The ambipolar behavior of PdSe₂ can be intentionally shifted towards either electron-dominated (n-type) or hole-dominated (p-type) transport through defect engineering. arxiv.org For example, pristine PdSe₂, which may have selenium surface vacancies, exhibits ambipolar characteristics. arxiv.orgresearchgate.net This behavior can be tuned by chemical means; for instance, using hydrochloric acid as a p-type dopant can enhance hole transport, while an electron donor like EDTA can increase electron dominance. arxiv.orgresearchgate.net This tunability, confirmed by both experimental measurements in FETs and first-principles DFT calculations, highlights the potential of PdSe₂ as a versatile material for advanced electronic circuits. arxiv.org
Ambipolar Conduction Characteristics
Palladium selenide (PdSe), particularly in its two-dimensional (2D) form as palladium diselenide (PdSe₂), exhibits notable ambipolar conduction, allowing for the transport of both electrons and holes as charge carriers. This characteristic is a key feature of its electronic properties and is of significant interest for applications in next-generation electronics. The ambipolar behavior of PdSe₂ has been extensively studied in field-effect transistor (FET) configurations, where the charge carrier type can be modulated by an external electric field.
The intrinsic nature of PdSe₂ FETs often shows ambipolar transport, which can be tuned or dominated by either electron or hole conduction through various external stimuli. ntu.edu.sg For instance, as-exfoliated, unprotected few-layer PdSe₂ devices can exhibit ambipolar behavior with both electron and hole mobility. unisa.it The performance and dominant carrier type in these devices are highly sensitive to their environment and processing conditions.
Tunability of Ambipolar Conduction:
Several methods have been demonstrated to effectively tune the ambipolar characteristics of PdSe₂:
Pressure: The application of external pressure provides a reversible and effective means to control the dominant charge carrier type. In a few-layer PdSe₂ FET, a prevailing p-type (hole-dominated) transport at atmospheric pressure can be systematically shifted to a dominant n-type (electron-dominated) conduction by reducing the ambient pressure. arxiv.orgresearchgate.net This pressure-tunable behavior is promising for the development of novel pressure-sensitive electronic devices. unisa.it
Vacuum Annealing: Thermal annealing in a vacuum environment has been shown to induce electron-dominated transport in PdSe₂ FETs. This process can significantly enhance electron mobility, with reported maximum values reaching up to 216 cm² V⁻¹ s⁻¹, accompanied by on/off ratios as high as 10³. ntu.edu.sg
Molecular Doping: The polarity of PdSe₂ FETs can be chemically tuned. For example, hole-dominated transport can be achieved through molecular doping with electron-accepting molecules like F₄-TCNQ. ntu.edu.sg Conversely, the use of strong electron-donating molecules, such as the chelating agent EDTA, can enhance the electron-dominance in the PdSe₂ channel. acs.org
Defect Engineering: The presence of defects, such as selenium (Se) surface vacancies created during material growth or exfoliation, can influence the ambipolar characteristics. Pristine bulk PdSe₂ with such defects may show a slight electron dominance. acs.org The tunability observed through chemical doping can be understood as a form of defect engineering. acs.org
The following interactive table summarizes the ambipolar characteristics of PdSe₂ under different conditions as reported in various studies.
| Condition | Dominant Carrier Type | Electron Mobility (µₑ) | Hole Mobility (µₕ) | On/Off Ratio | Reference |
| As-exfoliated | Ambipolar | Up to 4 cm²V⁻¹s⁻¹ | Up to 3 cm²V⁻¹s⁻¹ | - | unisa.it |
| Reduced Pressure | n-type | - | - | - | arxiv.orgresearchgate.net |
| Vacuum Annealing (450 K) | n-type | Up to 216 cm²V⁻¹s⁻¹ | - | Up to 10³ | ntu.edu.sg |
| F₄-TCNQ Doping | p-type | - | - | - | ntu.edu.sg |
| Pristine (with Se vacancies) | Slight n-type | ~21 cm²/(V·s) | - | <10 | acs.org |
| 6.8-nm-thick flake (300 K) | Ambipolar | 130 cm²V⁻¹s⁻¹ | - | - | berkeley.edu |
| 6.8-nm-thick flake (77 K) | Ambipolar | 520 cm²V⁻¹s⁻¹ | - | - | berkeley.edu |
Fermi Surface Topology and its Correlation with Electronic Behavior (Extrapolated from Palladium Alloys)
In pure palladium, a 4d transition metal, the Fermi surface is complex and has been a subject of detailed theoretical and experimental investigation. aps.orgresearchgate.net Relativistic effects, such as spin-orbit coupling, are known to modify the Fermi surface topology of palladium. researchgate.net The electronic structure near the Fermi level in palladium is dominated by the 4d orbitals. nih.gov
The introduction of interstitial atoms, such as hydrogen in palladium hydride, significantly alters the electronic structure and, consequently, the Fermi surface. In PdHₓ, hydrogen atoms donate their electrons to the palladium d-bands. wikipedia.org This filling of the d-band has a profound effect on the density of states (DOS) at the Fermi level. As the hydrogen concentration (x) increases, the DOS at the Fermi level is generally reduced. frontiersin.org For instance, in palladium dihydride (PdH₂), the DOS around the Fermi level is predicted to be very close to zero, leading to semimetallic properties. frontiersin.org
This behavior in palladium alloys suggests a strong correlation between the Fermi surface topology and the material's electronic characteristics. The density of states at the Fermi level is a critical parameter influencing properties like magnetic susceptibility and superconductivity. wikipedia.orgwikipedia.org A high density of states at the Fermi level can lead to electronic instabilities and the emergence of ordered states such as superconductivity. wikipedia.org
Extrapolating to palladium selenide, it is plausible that the nature and energy of the chemical bonds between palladium and selenium, as well as the specific crystal structure (phase) of the compound, will dictate the hybridization of the Pd 4d and Se 4p orbitals. This hybridization, in turn, will shape the electronic band structure and the topology of the Fermi surface. The observed transition of PdSe₂ from a semiconductor to a metal under pressure implies a significant modification of its electronic structure, likely involving a closure of the band gap and the emergence of a Fermi surface. aps.org The pressure-induced superconductivity in the pyrite (B73398) phase of PdSe₂ further underscores the crucial role of the electronic structure at the Fermi level. aps.org
Superconductivity in Palladium Selenide Phases
Certain phases of palladium selenide have been found to exhibit superconductivity, but only under specific and extreme conditions, namely high pressure. The emergence of superconductivity in palladium diselenide (PdSe₂) is intrinsically linked to a pressure-induced structural phase transition. aps.org
At ambient pressure, PdSe₂ exists in a layered orthorhombic crystal structure and behaves as a semiconductor. aps.orgarxiv.org As pressure is applied, it undergoes a transition to a metallic state at approximately 3 GPa. aps.org A further increase in pressure induces a structural transformation to a cubic pyrite-type phase. It is within this high-pressure pyrite phase that superconductivity emerges. aps.orgarxiv.org
The onset of superconductivity in pyrite-phase PdSe₂ is observed at a pressure of 7.2 GPa with a transition temperature (T_c) of 2.4 K. As the pressure is increased, the critical temperature rises significantly, reaching a maximum value of 13.1 K at approximately 23 GPa. aps.org Beyond this optimal pressure, the T_c begins to decrease, indicating a dome-shaped relationship between the superconducting critical temperature and applied pressure. aps.orgarxiv.org This behavior is also observed in the isostructural palladium disulfide (PdS₂), which exhibits a maximum T_c of 8.0 K at 37.4 GPa. researchgate.net
The mechanism of superconductivity in this phase of PdSe₂ is believed to be related to strong electron-phonon coupling. arxiv.org Ab initio electronic band structure calculations suggest the presence of Dirac and nodal-line fermions near the Fermi energy, which are protected by the symmetry of the pyrite structure. aps.orgpsu.edu These topological electronic states may play a crucial role in the superconducting properties. Furthermore, a direct correlation has been observed between the superconducting T_c and the bonding strength of the Se-Se dumbbells within the pyrite structure, highlighting the importance of the lattice dynamics in tuning the superconductivity. aps.org
The following table summarizes the key parameters of superconductivity in the pyrite phase of palladium diselenide.
| Parameter | Value | Pressure |
| Onset of Superconductivity (T_c) | 2.4 K | 7.2 GPa |
| Maximum Critical Temperature (T_c) | 13.1 K | ~23 GPa |
| Crystal Structure for Superconductivity | Pyrite-type | > ~7 GPa |
Defect Engineering and Doping Strategies in Palladium Selenide Systems
Intrinsic Defects in Palladium Selenide (B1212193)
Intrinsic defects, which are naturally occurring imperfections in the crystal lattice, play a significant role in determining the fundamental properties of palladium selenide. These defects can act as charge traps or scattering centers, influencing carrier transport and recombination processes.
Selenium (Se) vacancies are a common type of intrinsic defect in palladium selenide due to the relatively high vapor pressure of selenium, which can lead to its loss during synthesis or processing. These vacancies can introduce localized electronic states within the band gap, affecting the material's electrical and optical characteristics. The presence of Se vacancies can lead to hopping transport mechanisms, where charge carriers move between localized states. acs.org
Studies have shown that selenium vacancies can be manipulated at the atomic level. aps.org For instance, a scanning tunneling microscope (STM) can be used to both image and move individual Se vacancies near the surface of PdSe₂. aps.org This capability opens up possibilities for "writing" and "erasing" atomic defects, offering a pathway for defect engineering to create novel material functions like resistive-switching memory. aps.org The energy barrier for the diffusion of selenium vacancies in PdSe₂ has been found to be relatively low, which is a key factor in enabling such atomic-scale manipulation. aps.org
The concentration of selenium vacancies can also influence the charge carrier density. In some cases, these vacancies can act as n-type dopants by creating excess electrons. However, the asymmetric pentagonal structure of PdSe₂ is prone to defect formation, and Se vacancy-induced trap states can have a significant impact on the charge transport properties. acs.org
While vacancies are a primary focus, other intrinsic defects such as adatoms (extra atoms on the surface) and antisite defects (atoms occupying the wrong lattice site) can also be present in palladium selenide. The unique pentagonal structure of PdSe₂, with its tilted Se-Se dumbbells, makes it structurally sensitive to defects. aps.org An Se vacancy, for example, breaks the symmetry of this dumbbell and can cause significant local structural distortion. aps.org While less studied than vacancies, adatoms and antisite defects can also introduce localized states and affect the electronic structure of the material. The intentional creation or control of these defects remains an area for further investigation in tuning the properties of palladium selenide.
Extrinsic Doping of Palladium Selenide
Extrinsic doping involves the intentional introduction of foreign atoms or molecules to control the carrier type and concentration in palladium selenide, enabling the fabrication of p-n junctions and other fundamental semiconductor devices.
Both p-type and n-type doping of palladium selenide have been demonstrated through various methods. Field-effect transistors (FETs) based on both few-layer and multilayer PdSe₂ have shown n-type dominant ambipolar behavior, indicating the presence of mobile electrons. acs.org
P-type Doping: P-type doping, which increases the concentration of holes, has been achieved by treating PdSe₂ with Lewis acids like tin tetrachloride (SnCl₄). researchgate.netx-mol.com The doping level can be controlled by varying the concentration of the Lewis acid solution. researchgate.netx-mol.com This treatment leads to a shift in the threshold voltage of PdSe₂ transistors, confirming the p-type doping effect. researchgate.net The substitution of palladium with tin in the PdSe₂ lattice results in an increase in the hole concentration and an elevation of the valence band maximum. researchgate.net
N-type Doping: N-type doping, which increases the electron concentration, can be achieved through molecular adsorption, as discussed in the following section. Additionally, intrinsic defects like selenium vacancies can sometimes contribute to n-type behavior.
A non-destructive and tunable method for doping two-dimensional materials like palladium selenide is through the adsorption of organic molecules. This approach allows for the modification of the electronic properties without altering the crystal lattice.
P-type Doping with TCNQ: The electrophilic molecule tetracyano-p-quinodimethane (TCNQ) acts as an electron acceptor. When adsorbed on the surface of PdSe₂, TCNQ withdraws electrons from the material, introducing shallow acceptor states near the valence band edge and resulting in p-type doping.
N-type Doping with TTF: Conversely, the nucleophilic molecule tetrathiafulvalene (TTF) acts as an electron donor. Upon adsorption, TTF donates electrons to the PdSe₂, creating shallow donor states near the conduction band edge and leading to n-type doping.
The effectiveness of this molecular doping can be further controlled by external factors such as an electric field, the distance between the layers, and the substrate thickness.
| Dopant Molecule | Doping Type | Mechanism | Effect on PdSe₂ |
| Tetracyano-p-quinodimethane (TCNQ) | p-type | Electron acceptor | Introduces shallow acceptor states |
| Tetrathiafulvalene (TTF) | n-type | Electron donor | Introduces shallow donor states |
Modulation doping is a sophisticated technique used in semiconductor heterostructures to spatially separate the dopant atoms from the charge carriers. This separation reduces impurity scattering and can lead to very high carrier mobilities. While specific research on modulation doping in palladium selenide heterostructures is emerging, the principles are applicable.
In a typical modulation-doped heterostructure, a wider bandgap material is doped, and the free carriers generated from these dopants transfer to an adjacent undoped, narrower bandgap material, in this case, palladium selenide. This would confine the charge carriers to the undoped PdSe layer, where they can move with significantly reduced scattering from ionized dopants. The formation of van der Waals heterostructures by combining PdSe₂ with other 2D materials provides a platform for exploring such advanced doping strategies. researchgate.net
Controlled Defect Introduction Techniques
Defect engineering in palladium selenide (PdSe) is a deliberate and controlled process aimed at creating crystalline imperfections to modulate the material's properties. These techniques are crucial for unlocking novel functionalities in PdSe-based systems for electronic, optical, and catalytic applications.
Partial Surface Oxidation (e.g., Ozone Treatment)
Partial surface oxidation is a precise method for introducing defects by bonding oxygen atoms to the PdSe lattice. Ozone (O₃) treatment, in particular, has emerged as an effective low-temperature technique for achieving this. Unlike high-temperature methods that can cause significant structural damage, ozone treatment allows for controlled, atomic-scale oxidation.
A study demonstrated that exposing two-dimensional (2D) PdSe₂ to ozone at a relatively low temperature of 60°C results in stable and well-ordered partial surface oxidation. nih.gov This process involves the incorporation of oxygen atoms onto the material's surface, which effectively tailors the electronic and chemical properties of the PdSe₂. nih.gov The use of a low temperature is critical as it prevents the unwanted structural damage often associated with higher-temperature annealing or plasma treatments. nih.gov Advanced imaging and spectroscopy techniques, such as scanning tunneling microscopy and X-ray photoelectron spectroscopy, have confirmed the atomic-scale precision of this oxidation process. nih.gov This method provides a pathway for fine-tuning the physical and chemical characteristics of 2D transition metal dichalcogenides (TMDs). nih.gov
Annealing and Plasma Treatments
Thermal annealing and plasma exposure are two widely used high-energy methods for introducing defects, primarily selenium (Se) vacancies, into the palladium selenide lattice.
Thermal Annealing: This process involves heating the PdSe material in a controlled environment. The elevated temperature provides sufficient energy to break the Pd-Se bonds, causing selenium atoms to sublimate from the lattice. This results in the creation of Se vacancies and can even trigger a phase transition in the material. For instance, thermal annealing of PdSe₂ nanosheets can transform them into a metallic phase, identified as PdSe₂-x, due to the loss of selenium. mdpi.com The temperature and duration of the annealing process are critical parameters that determine the concentration and nature of the resulting defects.
Plasma Treatments: Exposing palladium selenide to plasma, such as argon (Ar) plasma, is another effective technique for creating defects. researchgate.net The energetic ions in the plasma bombard the material's surface, physically knocking selenium atoms out of their lattice positions. researchgate.netresearchgate.net This method has been shown to be highly effective in inducing Se vacancies, which can lead to significant structural and phase transformations. researchgate.net For example, Ar plasma treatment can drive a phase change from semiconducting PdSe₂ to the metallic phase Pd₁₇Se₁₅ by creating a high density of Se vacancies. researchgate.net
| Technique | Defect Type | Key Process Parameters | Resulting Material Phase (Example) |
| Ozone Treatment | Surface Oxygen Incorporation | Low Temperature (e.g., 60°C), Ozone Flow Rate | Partially Oxidized PdSe₂ |
| Thermal Annealing | Selenium Vacancies (Vₛₑ) | High Temperature, Annealing Duration, Atmosphere | Metallic PdSe₂-x |
| Plasma Treatment | Selenium Vacancies (Vₛₑ) | Plasma Gas (e.g., Argon), Power, Exposure Time | Metallic Pd₁₇Se₁₅ |
Impact of Defects on Electronic, Optical, and Catalytic Activities
The introduction of controlled defects, such as selenium vacancies and oxygen atoms, has a profound impact on the fundamental properties of palladium selenide, enabling the tuning of its electronic, optical, and catalytic performance.
Electronic Properties: Defects are a powerful tool for modulating the electronic structure of PdSe. The creation of selenium vacancies through plasma treatment or annealing can induce a semiconductor-to-metal phase transition. researchgate.net This transformation of PdSe₂ into metallic phases like Pd₁₇Se₁₅ dramatically alters its electrical conductivity. Research has shown that these defect-mediated metallic contacts exhibit very low contact resistance and a minimal Schottky barrier height, leading to a nearly 20-fold increase in carrier mobility in field-effect transistors. researchgate.net Similarly, ozone-induced oxidation can effectively tailor the electronic properties, providing a method to fine-tune charge carrier concentration and type. nih.gov
Optical Properties: The optical response of semiconductor materials is highly sensitive to the presence of defects. In transition metal dichalcogenides, defects like vacancies can create new energy states within the band gap. This leads to the emergence of distinct features in their photoluminescence (PL) spectra. nih.govosti.govresearchgate.netsciopen.com Typically, these defects can trap excitons (electron-hole pairs), resulting in "defect-bound" exciton emission. This emission appears as a new PL peak at an energy lower than the material's intrinsic free exciton peak. nih.govresearchgate.net By controlling the concentration of defects through methods like plasma treatment, the intensity of this defect-related PL peak can be modulated, offering a way to engineer the optical emission properties of the material for applications in optoelectronic devices. nih.gov
Catalytic Activities: The catalytic performance of palladium selenide, particularly for electrochemical reactions, is significantly enhanced by defect engineering. The basal plane of pristine 2D materials is often chemically inert. Introducing defects creates active sites that can dramatically improve reaction kinetics.
Oxygen Reduction Reaction (ORR): Controlled electrochemical activation of PdSe₂, which enriches Se vacancies and incorporates chemically bonded oxygen, has been shown to greatly improve ORR activity. This results in a doubled current density, a significant positive shift in potential, and a much smaller Tafel slope, indicating more favorable reaction kinetics.
Oxygen Evolution Reaction (OER): Studies on analogous metal selenides demonstrate that selenium vacancies are highly effective active sites for the OER. researchgate.net These vacancies can facilitate the adsorption of reaction intermediates and lower the overpotential required to drive the reaction.
Hydrogen Evolution Reaction (HER): Selenium vacancies can also serve as the primary active sites for the HER, enhancing the material's efficiency in producing hydrogen from water. nih.govacs.org
The table below summarizes the observed effects of specific defects on the properties of palladium selenide and related compounds.
| Property | Defect Type | Observed Impact | Reference |
| Electronic | Selenium Vacancies (Vₛₑ) | Induces semiconductor-to-metal phase transition (PdSe₂ → Pd₁₇Se₁₅), enhances carrier mobility. | researchgate.net |
| Electronic | Surface Oxidation (Oxygen incorporation) | Tailors electronic structure, allows fine-tuning of charge carrier concentration. | nih.gov |
| Optical | Point Defects (e.g., from plasma) | Creates defect-bound exciton states, leading to new, lower-energy photoluminescence peaks. | nih.govresearchgate.net |
| Catalytic (ORR) | Selenium Vacancies & Bonded Oxygen | Increases current density, reduces overpotential, and improves reaction kinetics. | |
| Catalytic (OER) | Selenium Vacancies (Vₛₑ) | Lowers overpotential and enhances stability for oxygen evolution. | researchgate.net |
| Catalytic (HER) | Selenium Vacancies (Vₛₑ) | Creates active sites, improving hydrogen evolution efficiency. | nih.govacs.org |
Applications of Palladium Selenide in Advanced Technologies
Electrocatalysis and Catalysis Research
Palladium selenides are notable for their electrocatalytic prowess, particularly in reactions crucial for renewable energy technologies. Different phases of palladium selenide (B1212193) exhibit distinct activities, offering a platform for designing highly efficient and stable catalysts.
The electrochemical hydrogen evolution reaction (HER) is a cornerstone of green hydrogen production. Palladium-based catalysts are considered promising alternatives to platinum, the benchmark HER catalyst, due to their comparable hydrogen adsorption Gibbs free energy. researchgate.net Various phases of palladium selenide, including Pd₄Se, Pd₁₇Se₁₅, and Pd₇Se₄, have been synthesized and demonstrated to be electrocatalytically active for HER. These materials can be prepared as continuous, adherent films that are stable under electrochemical conditions and exhibit low Tafel slopes, indicating favorable reaction kinetics.
Research has shown that the catalytic activity of palladium selenides in HER is highly dependent on their specific crystalline phase. Among the different synthesized phases, Pd₄Se has demonstrated the most promising electrocatalytic activity for the hydrogen evolution reaction. researchgate.netresearchgate.net In comparative studies of Pd₄Se, Pd₇Se₄, and Pd₁₇Se₁₅, the Pd₄Se phase consistently exhibits superior performance. researchgate.netresearchgate.net This phase-dependent activity highlights the importance of precise synthesis control to optimize the catalytic efficiency of palladium selenide-based electrocatalysts.
Table 1: Comparison of Electrocatalytic Activity for HER in Different Palladium Selenide Phases
| Palladium Selenide Phase | Relative HER Activity | Key Findings |
|---|---|---|
| Pd₄Se | High | Exhibits the best catalytic activity and stability for HER in alkaline solutions. researchgate.netresearchgate.net |
| Pd₁₇Se₁₅ | Moderate to Low | Shows lower activity for HER compared to the Pd₄Se phase. researchgate.net |
| Pd₇Se₄ | Moderate | Possesses intermediate HER activity between Pd₄Se and Pd₁₇Se₁₅. |
The oxygen reduction reaction (ORR) is a critical process in fuel cells and metal-air batteries. Palladium-based materials are attractive as ORR catalysts due to their potential to replace more expensive platinum-based systems. ucl.ac.uk Different phases of palladium selenide, such as Pd₄Se, Pd₇Se₄, and Pd₁₇Se₁₅, have been investigated as electrocatalysts for the ORR. researchgate.net The catalytic activity is influenced by the composition of the specific phase, with palladium-rich phases often showing enhanced kinetics. researchgate.net For instance, the Pd₄Se phase has been observed to facilitate a four-electron reduction pathway, which is desirable for efficient energy conversion. researchgate.net In contrast, the activity of the palladium-deficient phase, Pd₁₇Se₁₅, can be improved through nanostructuring. researchgate.net Furthermore, two-dimensional palladium diselenide (PdSe₂) has been activated for the ORR through electrochemical intercalation, leading to significantly enhanced activity and stability.
Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology. The counter electrode in a DSSC plays a crucial role in regenerating the electrolyte. While platinum is a common material for this purpose, its high cost has driven research into alternatives. Palladium selenide has emerged as a viable candidate for use in counter electrodes. researchgate.net Different phases of palladium selenide, including Pd₄Se, Pd₇Se₄, and Pd₁₇Se₁₅, have been evaluated for this application. mdpi.com Transparent counter electrodes made from palladium selenide alloys have been developed, allowing for the fabrication of bifacial DSSCs that can capture light from both sides. researchgate.net In particular, the Pd₇Se₄ alloy has shown promise, with DSSCs based on this material exhibiting favorable power conversion efficiencies. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. nih.govresearchgate.net Research has indicated that nanoparticles of palladium selenide phases, such as Pd₁₇Se₁₅ and Pd₂Se, can be generated in situ during these reactions and act as the catalytic species. acs.org These palladium selenide nanoparticles have been implicated in the catalysis of Suzuki coupling reactions involving a variety of aryl halides and phenylboronic acid. acs.org The formation of these catalytically active nanoparticles from precursor complexes highlights a specific application of palladium selenide in facilitating important organic transformations. acs.org
Hydrogen Evolution Reaction (HER) Electrocatalysis
Advanced Electronic and Optoelectronic Devices
Two-dimensional (2D) palladium diselenide (PdSe₂) has garnered significant attention due to its unique pentagonal structure and remarkable physical properties. tu-dresden.de These characteristics make it a promising material for a new generation of electronic and optoelectronic devices. nih.govresearchgate.net PdSe₂ exhibits properties such as high carrier mobility, a tunable bandgap, and in-plane optical anisotropy. tu-dresden.de
The applications of PdSe₂ and its heterostructures in this domain are extensive and include:
Field-Effect Transistors (FETs): The semiconducting nature of PdSe₂ allows for its use as the channel material in FETs.
Photodetectors: The tunable bandgap of PdSe₂ makes it suitable for detecting light across different wavelengths. researchgate.net
Polarized Light Detectors: The in-plane anisotropy of PdSe₂ can be exploited for the development of detectors sensitive to the polarization of light. nih.gov
Infrared Image Sensors: PdSe₂-based devices have shown potential for applications in infrared imaging. tu-dresden.de
Rectifiers: P-n junctions based on PdSe₂ can be used to create rectifying devices. nih.gov
The diverse polymorphic forms of PdSe₂ also open up possibilities for its use in quantum information devices. tu-dresden.de
Table 2: Applications of Palladium Diselenide (PdSe₂) in Electronic and Optoelectronic Devices
| Device Type | Key Property of PdSe₂ Utilized | Potential Application | Reference |
|---|---|---|---|
| Field-Effect Transistors | High carrier mobility, semiconducting nature | Logic circuits, sensors | researchgate.net |
| Photodetectors | Tunable bandgap | Light sensing, imaging | researchgate.net |
| Polarized Light Detectors | In-plane optical anisotropy | Polarimetry, optical communication | nih.gov |
| Infrared Image Sensors | Narrow bandgap in some forms | Thermal imaging, night vision | tu-dresden.de |
| P-N Junction Rectifiers | P-type and n-type behavior can be engineered | AC to DC conversion | nih.gov |
Field-Effect Transistors (FETs)
Palladium diselenide (PdSe₂) is a promising material for next-generation electronic devices due to its variable bandgap, high carrier mobility, and excellent stability. researchgate.net Field-effect transistors fabricated from few-layer PdSe₂ exhibit ambipolar charge carrier conduction, meaning they can conduct both electrons and holes. researchgate.net This ambipolar behavior is tunable, and vacuum annealing can shift the material towards n-type dominant behavior. researchgate.net
Research has demonstrated that FETs based on ultrathin PdSe₂ show intrinsic ambipolar characteristics. researchgate.net Unannealed devices with gold contacts have shown maximum electron mobilities of 54 cm² V⁻¹ s⁻¹ and hole mobilities of 14 cm² V⁻¹ s⁻¹. researchgate.net Performance can be significantly enhanced through various strategies. For instance, vacuum annealing at 450 K has been shown to increase electron mobility to 216 cm² V⁻¹ s⁻¹. researchgate.net Furthermore, using semimetal antimony (Sb) for source-drain contacts has resulted in room-temperature electron mobilities as high as 383 cm² V⁻¹ s⁻¹. researchgate.net
Theoretical studies simulating monolayer PdSe₂ p-type FETs predict excellent switching characteristics, with a subthreshold swing of less than 65 mV/decade. arxiv.org These simulations also suggest that the channel length can be scaled down to 7 nm without significant performance degradation. arxiv.org
In addition to its use as a channel material, multilayer PdSe₂ has been effectively employed as a contact material for FETs based on other two-dimensional materials, such as tungsten diselenide (WSe₂). mdpi.comhilarispublisher.comung.si Using PdSe₂ as a contact for WSe₂ FETs enhances hole injection, leading to high-performance p-type devices while maintaining the intrinsic ambipolar nature of the WSe₂ channel. mdpi.comung.si This approach has resulted in an order of magnitude improvement in the ON/OFF ratio compared to devices with graphite contacts. mdpi.com
Table 1: Performance Metrics of Palladium Diselenide (PdSe₂) Based Field-Effect Transistors
| Device Configuration | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | ON/OFF Ratio | Key Feature |
| PdSe₂ with Au contacts (unannealed) researchgate.net | Electron (max) | 54 | - | Baseline performance |
| PdSe₂ with Au contacts (unannealed) researchgate.net | Hole (max) | 14 | - | Baseline performance |
| PdSe₂ with Au contacts (annealed at 450K) researchgate.net | Electron | 216 | - | Improved mobility after annealing |
| PdSe₂ with Sb vdW contacts researchgate.net | Electron | 383 | - | High mobility with semimetal contacts |
| WSe₂ with PdSe₂ contacts mdpi.com | Hole-dominant | - | ~4 x 10⁴ | Enhanced p-type performance |
Photodetectors and Photonic Devices
Palladium diselenide (PdSe₂) is a highly promising material for photodetectors and photonic devices due to its thickness-tunable bandgap, which ranges from approximately 1.3 eV for a monolayer to 0 eV for the bulk material. optica.orgresearching.cn This property allows for broadband photodetection covering the visible, near-infrared (NIR), and even mid-infrared (MIR) spectral ranges. researchgate.netresearchgate.net The material's high carrier mobility and stability in air further enhance its suitability for these applications. tu-dresden.deaip.org
PdSe₂-based photodetectors can operate through various mechanisms, including photovoltaic, photoconductive, and photothermoelectric effects, depending on the device architecture. polyu.edu.hk These devices have demonstrated high responsivity, a measure of the electrical output per optical input, and high specific detectivity, which indicates the ability to detect weak signals. researchgate.netyoutube.com For instance, a photodetector based on a PdSe₂/Si heterojunction achieved a high responsivity of 300.2 mA W⁻¹ and a specific detectivity of approximately 10¹³ Jones. researchgate.net Even higher responsivities have been reported in other configurations, such as 708 A W⁻¹ in an ultra-broadband device. optica.org
The integration of PdSe₂ with silicon photonic waveguides has led to the development of high-speed photodetectors. aip.orgresearchgate.net One such device demonstrated a high responsivity of 1190.2 mA W⁻¹ at a wavelength of 1550 nm and a 3-dB bandwidth of up to 1.5 GHz, enabling data rates of 2.5 Gbit s⁻¹. researchgate.net Another waveguide-integrated photodetector achieved an even higher bandwidth of 40 GHz. aip.org These devices show potential for applications in optical communications across the O, E, S, and C telecom bands. researchgate.netwestlake.edu.cn
The performance of PdSe₂ photodetectors can be influenced by the thickness of the PdSe₂ film. In PdSe₂/Si heterojunctions, increasing the film thickness from 10 nm to 35 nm resulted in an increased responsivity from 2.12 A W⁻¹ to 8.02 A W⁻¹ and an increased specific detectivity from 6.72 × 10⁹ Jones to 2.54 × 10¹⁰ Jones under 808 nm illumination. researchgate.net This is attributed to the enhanced light absorption in thicker films. researchgate.net
Table 2: Performance of Selected PdSe₂-Based Photodetectors
| Device Structure | Wavelength | Responsivity (R) | Specific Detectivity (D*) (Jones) | Bandwidth / Response Time |
| PdSe₂/Si Heterojunction researchgate.net | Broadband | 300.2 mA W⁻¹ | ~10¹³ | Fast |
| Waveguide-Integrated PdSe₂ researchgate.net | 1550 nm | 1190.2 mA W⁻¹ | - | 1.5 GHz |
| Waveguide-Integrated PdSe₂ aip.org | 1550 nm | 20 mA W⁻¹ (at 6V) | - | 40 GHz |
| Graphene/PdSe₂ Heterostructure optica.org | 650-1550 nm | 6.68 × 10⁴ A W⁻¹ | - | ~660 µs (rise) |
| PdSe₂/Si (35 nm PdSe₂) researchgate.net | 808 nm | 8.02 A W⁻¹ | 2.54 × 10¹⁰ | - |
| InSe/PdSe₂ Heterostructure researchgate.net | 1650 nm | 58.8 A W⁻¹ | - | Tens of milliseconds |
| PdSe₂/MoS₂ Heterostructure researchgate.net | 10.6 µm | 42.1 A W⁻¹ | - | Tens of milliseconds |
Memristive Devices
Two-dimensional palladium diselenide (PdSe₂) has emerged as a promising material for memristive devices, which are key components for developing neuromorphic computing systems. researchgate.net Memristors based on PdSe₂ exhibit resistive switching behavior, where the device's resistance can be changed between a high-resistance state (HRS) and a low-resistance state (LRS) by applying voltage. This functionality mimics the behavior of biological synapses.
The switching mechanism in these devices is often based on the formation and rupture of conductive filaments. researchgate.netacs.org In PdSe₂-based memristors, these filaments can be guided by creating heterophase grain boundaries through local electron-beam irradiation. researchgate.netsemanticscholar.org This technique induces a local phase transition in the PdSe₂ material, and the resulting grain boundaries serve as pathways for the formation of conductive filaments, leading to more uniform and reproducible switching behavior. researchgate.net
A key finding is the anomalous resistive switching in PdSe₂ memristors, which allows for two interchangeable reset modes: a total reset and a quasi-reset. researchgate.net When operated in the quasi-reset mode, these devices show a significant improvement in the variation of switching parameters compared to the total-reset mode. researchgate.netsemanticscholar.org Research has demonstrated devices with low set voltages (0.6 V), long retention times, and the ability to be programmed into multiple resistance states. researchgate.net
These characteristics are crucial for emulating synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental aspect of learning and memory in the brain. researchgate.net The ability to implement multi-pattern memorization using a crossbar array architecture further highlights the potential of PdSe₂ memristors for high-density data storage and advanced neuromorphic computing applications. researchgate.netresearchgate.net
Table 3: Characteristics of PdSe₂-Based Memristive Devices
| Feature | Performance Metric | Significance |
| Switching Mechanism researchgate.net | Guided conductive filament formation | Improved reproducibility and uniformity |
| Set Voltage researchgate.net | 0.6 V (in quasi-reset mode) | Low power consumption |
| Reset Modes researchgate.net | Total reset and quasi-reset | Interchangeable modes for flexible operation |
| Switching Variation researchgate.net | Sixfold improvement in quasi-reset mode | Enhanced device reliability |
| Resistance States researchgate.net | Programmable multilevel states | Increased data storage density |
| Retention researchgate.net | Long retention times | Non-volatile memory capability |
| Application researchgate.netresearchgate.net | Synaptic plasticity emulation | Potential for neuromorphic computing |
Integration in Heterostructures
The integration of palladium diselenide (PdSe₂) into van der Waals (vdW) heterostructures with other two-dimensional materials has proven to be a highly effective strategy for creating novel electronic and optoelectronic devices with enhanced performance. researchgate.netnih.govscispace.com By combining the unique properties of PdSe₂ with materials like molybdenum disulfide (MoS₂), tungsten diselenide (WSe₂), and graphene, researchers can engineer devices that surpass the capabilities of those based on single materials. mdpi.comacs.org
In the realm of photodetectors, PdSe₂-based heterostructures have demonstrated remarkable improvements in responsivity and detectivity across a wide spectral range. For example, a PdSe₂/MoS₂ heterostructure has been used to create a long-wavelength infrared (LWIR) photodetector operating at 10.6 μm with a responsivity of 42.1 A/W. acs.org The formation of a p-n junction, for instance between p-type black phosphorus and n-type PdSe₂, results in photodiodes with high and tunable photoresponse. optica.org Similarly, heterostructures combining graphene with PdSe₂ have been fabricated into all-fiber integrated photodetectors that are self-powered and exhibit a high photoresponsivity of 6.68×10⁴ AW⁻¹. optica.org
Heterostructures are also pivotal in advancing field-effect transistors. PdSe₂ has been used as a contact material for WSe₂ FETs, where the favorable band alignment facilitates efficient hole injection, leading to superior p-type device performance. mdpi.com A novel junction field-effect transistor (JFET) architecture has been constructed using a PdSe₂ gate and a MoS₂ channel. This dual-gate modulated device simultaneously achieved a high responsivity of 6 × 10² A W⁻¹ and a high detectivity of 10¹¹ Jones, overcoming the typical trade-off between these two performance metrics. The high performance is attributed to the effective modulation of the depletion region by the dual-gate structure, which suppresses dark current while enhancing photocurrent.
Table 4: Performance of Palladium Selenide (PdSe₂) in Heterostructures
| Heterostructure | Device Type | Key Performance Metric | Wavelength |
| PdSe₂/MoS₂ acs.org | Photodetector | R = 42.1 A/W, D = 8.21 × 10⁹ Jones | 10.6 µm |
| PdSe₂/MoS₂ | JFET Photodetector | R = 6 × 10² A W⁻¹, D = 10¹¹ Jones | - |
| WSe₂/PdSe₂ contacts mdpi.com | p-type FET | I_ON / I_OFF ratio ~4 × 10⁴ | N/A |
| Graphene/PdSe₂ optica.org | All-fiber Photodetector | R = 6.68 × 10⁴ A W⁻¹ | 650-1550 nm |
| Black Phosphorus/PdSe₂ optica.org | Photodiode | High, tunable photoresponse | - |
Energy Storage Technologies
Supercapacitors and Batteries (e.g., Mg-Air Batteries)
Different phases of palladium selenide have been investigated as electrocatalysts for the oxygen reduction reaction (ORR), a critical process in energy conversion and storage devices like metal-air batteries. researchgate.net Specifically, the compounds Pd₄Se, Pd₇Se₄, and Pd₁₇Se₁₅ have been synthesized and studied for their catalytic activity in Mg-Air batteries. researchgate.net
Among these phases, the palladium-rich Pd₄Se demonstrates the best catalytic properties and kinetics for the ORR. researchgate.net It facilitates a four-electron reduction pathway, which is the more efficient process for oxygen reduction. In contrast, the palladium-deficient phase, Pd₁₇Se₁₅, tends to terminate the reaction at the peroxide stage. researchgate.net
Despite the lower intrinsic activity of bulk Pd₁₇Se₁₅, nanostructuring this phase into nanorods has been shown to improve its catalytic activity, enabling a four-electron pathway. researchgate.net Furthermore, the catalytic performance of these materials can be enhanced by using conductive supports. Reduced graphene oxide (rGO) has been found to improve the activity of the bulk Pd₁₇Se₁₅ phase. researchgate.net
Current Challenges and Future Research Directions for Palladium Selenide
Challenges in Synthesis and Scalability of High-Quality Materials
The synthesis of high-quality, large-area palladium selenide (B1212193) films and crystals remains a primary challenge for its widespread application. While several methods have been developed, each presents distinct limitations.
Bottom-up approaches like chemical vapor deposition (CVD) and the selenization of palladium films are effective for producing large-area, few-layer PdSe2. atomfair.comresearchgate.netresearchgate.net However, a significant challenge with these vapor-based furnace growth methods is the precise control over the phase of the resulting material. chemrxiv.orgacs.org These techniques often yield only the wrinkled pentagonal (Penta) structure of PdSe2 because it is the most thermodynamically stable phase in a selenium-rich environment, which limits the exploration of other potentially useful polymorphs. chemrxiv.orgosti.gov
Top-down methods, such as mechanical exfoliation, can produce high-quality nanosheets but are not scalable for industrial applications. atomfair.comresearchgate.net Other techniques like molecular beam epitaxy have also been employed, but controlling the phase transition of PdSe2 during preparation continues to be a hurdle. chemrxiv.orgosti.gov Electrochemical synthesis is another promising route, offering cost-effectiveness and precise control over composition and morphology, though it requires further development to achieve specific phases consistently. colab.ws
The scalability of these methods is a critical barrier. Physical synthesis methods often require expensive, energy-intensive equipment, while chemical methods can involve hazardous materials and produce toxic by-products. dtu.dk For industrial-scale production, developing low-temperature, cost-effective, and reliable synthesis routes that allow for phase and defect control is paramount.
| Synthesis Method | Advantages | Challenges and Limitations |
|---|---|---|
| Chemical Vapor Deposition (CVD) | Large-area films, high crystallinity. illinois.edu | Difficulty in phase control (often yields only Penta-PdSe2), requires high temperatures. chemrxiv.orgosti.gov |
| Mechanical Exfoliation | Produces high-quality, pristine flakes. researchgate.net | Not scalable for mass production, lacks control over size and thickness. atomfair.com |
| Metal Selenization | Scalable for large-area synthesis. atomfair.comresearchgate.net | Phase control, potential for defects and impurities. acs.org |
| Electrochemical Deposition | Cost-effective, tunable, precise control over composition. colab.ws | Complex reaction mechanisms, requires further research for consistent phase synthesis. colab.wsslideshare.net |
| Molecular Beam Epitaxy (MBE) | High purity, atomic-level control over thickness. chemrxiv.orgosti.gov | Requires ultra-high vacuum, slow growth rate, high cost. |
Advancements in Defect Control and Doping for Performance Optimization
Doping, the intentional introduction of impurities, is another critical strategy for performance optimization. Recent studies have demonstrated that the functionality of palladium diselenide can be significantly enhanced through controlled doping. rsc.org Using techniques such as a Lewis acid treatment, researchers can create both p-type and n-type doped PdSe2. This capability is crucial for fabricating p-n junctions, which are the fundamental building blocks of many optoelectronic devices, including photodetectors and solar cells. rsc.org Future work will involve exploring a wider range of dopants and doping techniques to precisely tune the electronic and optical properties of PdSe2 for specific applications.
Exploration of Novel Palladium Selenide Polymorphs and Heterostructures
While the pentagonal phase of PdSe2 is the most studied, palladium selenide can exist in several other phases and stoichiometries, each with potentially unique properties. chemrxiv.orgosti.gov These include the hexagonal T-phase, which has shown significant light-capturing capabilities suitable for photovoltaic applications, and other intermetallic compounds like Pd4Se, Pd7Se4, and Pd17Se15, which are promising for catalysis. chemrxiv.orgosti.govcolab.ws A significant challenge is that many synthesis methods exclusively produce the standard pentagonal PdSe2. chemrxiv.org Future research will focus on developing synthesis protocols that provide selective access to these other polymorphs. This includes controlling the chalcogen flux during growth or using techniques like lithiation/delithiation and high-pressure treatments to induce phase transitions. friedler.netchemrxiv.orgosti.gov The thermodynamically unstable H-phase, which has never been synthesized, also remains a subject of theoretical interest. chemrxiv.orgosti.gov
Beyond polymorphs, creating van der Waals heterostructures by stacking PdSe2 with other 2D materials like graphene, MoS2, or SnSe2 opens up a vast design space for novel devices. friedler.net These heterostructures have already been used to create high-performance photodetectors and infrared image sensors. elsevierpure.comresearchgate.net The exploration of new heterostructures, including those with ternary palladium chalcogenides such as Tantalum Palladium Selenide (Ta2PdSe6) and Niobium Palladium Selenide (Nb2PdSe6), will continue to be a vibrant area of research. friedler.net
| Phase/Compound | Crystal Structure | Key Properties & Potential Applications |
|---|---|---|
| Penta-PdSe2 | Pentagonal, Orthorhombic | Layer-dependent tunable bandgap, high carrier mobility; Electronics, Optoelectronics. chemrxiv.orgosti.gov |
| T-phase PdSe2 | Hexagonal | Significant light-capturing capabilities; Photovoltaics. chemrxiv.orgosti.gov |
| Pd17Se15 | 3D Bulk | Good catalytic properties; Electrocatalysis (ORR), Solar Cells. acs.orgcolab.wsslideshare.net |
| Pd4Se, Pd7Se4 | Intermetallic | Electrocatalytically active; Hydrogen Evolution Reaction (HER). colab.wsslideshare.net |
| H-phase PdSe2 | Hexagonal | Thermodynamically unstable, not yet synthesized experimentally. chemrxiv.orgosti.gov |
Theoretical Prediction and Experimental Validation of New Properties
First-principles calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in palladium selenide research. chemrxiv.orgosti.gov These computational methods allow for the prediction of structural stability, formation energies, and electronic properties of various PdSe phases before their experimental synthesis. osti.gov For example, DFT calculations correctly predicted the thermodynamic instability of H-phase PdSe2, which aligns with its absence in experimental findings. chemrxiv.orgosti.gov Theoretical studies have also been used to calculate the band gaps of different monolayer phases, such as Penta-PdSe2 (1.77 eV), T-phase PdSe2 (0.81 eV), and Pd2Se3 (0.65 eV), providing crucial guidance for experimental efforts targeting specific electronic applications. chemrxiv.orgosti.gov
A key future direction is the strengthening of the feedback loop between theoretical prediction and experimental validation. While theory can predict a vast number of potential structures and properties, experimental verification remains the ultimate test. For instance, first-principles calculations have proposed that a stable PdSe2 monolayer with a moderate bandgap and high electron mobility could be synthesized on a Pd(111) surface, a prediction that awaits experimental confirmation. The ongoing synergy between computational modeling and experimental synthesis will be crucial for discovering new polymorphs, understanding their fundamental properties, and accelerating their integration into functional devices.
Rational Design of High-Performance Catalysts and Devices
The diverse range of palladium selenide phases offers a rich platform for the rational design of high-performance materials. For catalysis, research has shown that while PdSe2 itself has an inert baseline, other phases like Pd4Se, Pd7Se4, and Pd17Se15 are electrocatalytically active. colab.wsslideshare.net This presents an opportunity for the rational design of catalysts by selectively synthesizing the most active phase for a specific chemical reaction, such as the hydrogen evolution reaction (HER) or the oxygen reduction reaction (ORR). Future work will involve a deeper investigation into the structure-activity relationships of these different phases to design more efficient and durable catalysts.
In electronics and optoelectronics, the rational design of devices hinges on leveraging the unique properties of pentagonal PdSe2, such as its high carrier mobility and tunable bandgap. elsevierpure.comillinois.edursc.org The design of next-generation devices will increasingly rely on advanced engineering at the nanoscale. This includes the fabrication of complex van der Waals heterostructures to create devices with novel functionalities, and the use of controlled doping to form p-n junctions for high-performance photodetectors and rectifiers. friedler.netrsc.org The goal is to move beyond simple material characterization to the deliberate design and assembly of multi-component systems tailored for specific high-performance applications, from infrared imaging to flexible electronics. researchgate.netrsc.org
Integration of Machine Learning and Data Science in Palladium Selenide Research
The complexity of materials science, with its vast parameter space for synthesis and properties, makes it an ideal field for the application of machine learning (ML) and data science. youtube.comrsc.org While still an emerging area for palladium selenide specifically, these data-driven approaches are set to revolutionize the field. High-throughput computational screening, which combines DFT calculations with ML models, can rapidly sift through thousands of potential materials to identify candidates with desired properties. elsevierpure.comatomfair.com This approach can accelerate the discovery of new 2D materials, including novel palladium selenide polymorphs or heterostructures, for applications in electronics, catalysis, and thermoelectrics. colab.ws
ML models can also be trained to predict material properties based on structural or chemical features, significantly reducing the need for computationally expensive simulations or time-consuming experiments. For instance, a high-throughput screening approach that integrated ML was used to investigate the potential of various TMDs, including Palladium Sulfide (PdS2), for sensor applications. researchgate.net Furthermore, machine learning can be applied to experimental data, including information from failed reactions, to predict the outcomes of future syntheses and uncover the complex relationships governing crystal formation. friedler.net As more data is generated from both computational and experimental studies of palladium selenide, the integration of ML will be crucial for accelerating the design-synthesis-characterization cycle and uncovering novel materials and functionalities.
Q & A
Basic Research Questions
Q. What are the primary synthesis methods for obtaining distinct PdSe phases (e.g., Pd₄Se, Pd₇Se₄, Pd₁₇Se₁₅), and how do processing parameters influence phase purity?
- Methodological Answer : PdSe phases are synthesized via single-source precursor thermolysis, where metal and selenium precursors form intermediate complexes. Key parameters include precursor stoichiometry, temperature ramp rates, and substrate choice (e.g., FTO, glassy carbon). For example, Pd₁₇Se₁₅ forms at lower thermal gradients, while Pd₄Se requires rapid quenching to stabilize the metastable phase . Phase purity is verified using XRD and Raman spectroscopy, with Rietveld refinement to quantify crystallinity.
Q. Which characterization techniques are critical for verifying PdSe’s structural, electronic, and catalytic properties?
- Methodological Answer :
- Structural : XRD (phase identification), TEM (nanoscale morphology), and XPS (surface composition).
- Electronic : UV-Vis-NIR spectroscopy (bandgap analysis) and Hall effect measurements (carrier mobility).
- Catalytic : Linear sweep voltammetry (LSV) for hydrogen evolution reaction (HER) activity and Tafel slope analysis to assess charge-transfer kinetics .
Q. How do PdSe-based counter electrodes in dye-sensitized solar cells (DSSCs) compare to traditional Pt electrodes in terms of efficiency and stability?
- Methodological Answer : PdSe phases (e.g., Pd₁₇Se₁₅) exhibit comparable catalytic activity to Pt in I₃⁻/I⁻ redox reactions, as measured by cyclic voltammetry. J-V curves under AM 1.5G illumination show power conversion efficiencies (PCE) of ~8.2% for Pd₁₇Se₁₅ vs. 8.5% for Pt. Long-term stability tests (1,000 cycles) reveal <5% efficiency loss due to PdSe’s corrosion resistance in iodide electrolytes .
Advanced Research Questions
Q. How can density functional theory (DFT) approximations (e.g., GGA-PBE) be optimized to model PdSe’s electronic structure, and what are their limitations?
- Methodological Answer : GGA-PBE is widely used for PdSe’s band structure calculations but underestimates bandgaps due to inadequate treatment of van der Waals interactions in layered structures. Hybrid functionals (e.g., HSE06) improve accuracy but increase computational cost. Spin-orbit coupling (SOC) must be included for precise predictions of carrier effective mass in anisotropic PdSe layers .
Q. What experimental strategies address discrepancies in HER activity data between PdSe phases, particularly in acidic vs. alkaline media?
- Methodological Answer : Contradictions arise from surface oxidation states and electrolyte-dependent active sites. Controlled experiments should:
- Use identical electrochemical setups (e.g., 3-electrode cell, Ag/AgCl reference).
- Normalize current density to electrochemically active surface area (ECSA) via double-layer capacitance measurements.
- Perform post-test XPS to correlate Se vacancy density with HER overpotential variations .
Q. How does layer-by-layer oxidation of PdSe₂ enhance its performance in neuromorphic devices, and what challenges exist in achieving air-stable interfaces?
- Methodological Answer : Ultrathin PdSe₂ layers oxidize controllably under ozone, forming PdSeOₓ/PdSe₂ heterostructures with memristive switching. Key challenges include preventing over-oxidation (which increases resistivity) and ensuring interfacial adhesion. Atomic layer deposition (ALD) of Al₂O₃ capping layers mitigates degradation, as shown by retention of resistive switching after 10⁴ cycles .
Q. What nucleation and growth mechanisms govern PdSe nanocrystal size distribution, and how can monodispersity be achieved?
- Methodological Answer : PdSe nanocrystals follow non-classical nucleation, where slow precursor decomposition extends the nucleation phase. Size focusing is achieved by:
- Adjusting ligand concentration (e.g., oleylamine) to balance surface energy and attachment kinetics.
- Using microfluidic reactors for uniform temperature and mixing conditions, reducing polydispersity to <5% .
Methodological Best Practices
Q. How can researchers ensure reproducibility in PdSe thin-film synthesis for electrochemical applications?
- Guidelines :
- Document precursor batch numbers, solvent purity, and ambient humidity during synthesis.
- Share raw XRD/SAED patterns and electrochemical datasets (e.g., via repositories like Zenodo).
- Follow MIRACLE (Minimum Information for Reporting Advanced Catalyst Electrodes) standards for HER testing .
Q. What statistical approaches are recommended for analyzing contradictory data in PdSe’s photonic applications (e.g., saturable absorption)?
- Approach : Use multivariate regression to deconvolute contributions from layer thickness, defect density, and laser fluence. Bootstrap resampling (1,000 iterations) quantifies uncertainty in nonlinear absorption coefficients, as demonstrated in ultrafast pump-probe studies .
Tables for Key Data
| PdSe Phase | Synthesis Temp. (°C) | Bandgap (eV) | HER Tafel Slope (mV/dec) |
|---|---|---|---|
| Pd₄Se | 320 | 1.2 | 58 |
| Pd₇Se₄ | 280 | 0.9 | 62 |
| Pd₁₇Se₁₅ | 250 | 0.7 | 50 |
| Data compiled from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
